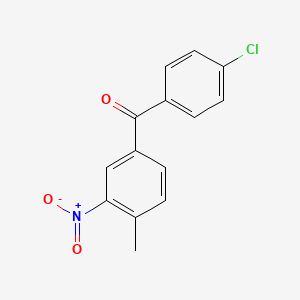
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone, commonly known as 3'-chloro-4'-nitroacetophenone (CNAP), is a chemical compound that has been widely used in scientific research. CNAP is a yellow crystalline solid that is soluble in organic solvents and exhibits a strong absorption at a wavelength of 400 nm.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. The resulting products can then be used in further synthetic reactions.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in lab experiments is its ability to selectively react with specific nucleophiles. This allows for the synthesis of specific compounds with high purity. However, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is a toxic compound and should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in scientific research. One potential application is in the synthesis of new antibacterial and antifungal agents. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can also be used in the preparation of chiral compounds, which have important pharmaceutical applications. Additionally, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be used as a starting material for the synthesis of natural products, which can have important biological activity.
Synthesis Methods
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone.
Scientific Research Applications
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of benzimidazole derivatives, pyrimidine derivatives, and other biologically active compounds. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has also been used in the preparation of chiral auxiliaries and as a starting material for the synthesis of natural products.
properties
IUPAC Name |
(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-3-11(8-13(9)16(18)19)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKIHWHAFSLVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6846568 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

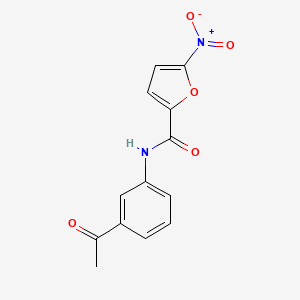
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
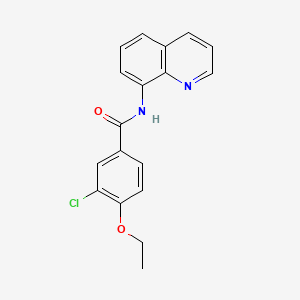
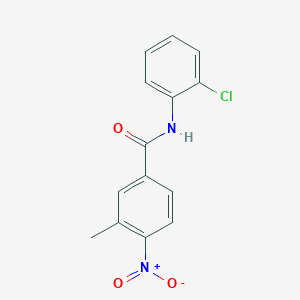

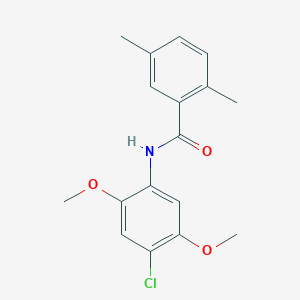
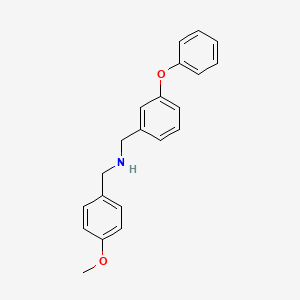
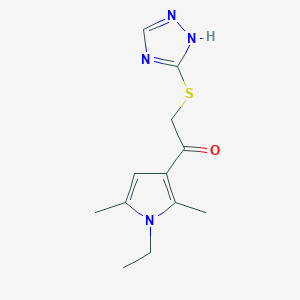


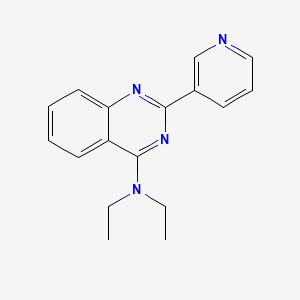
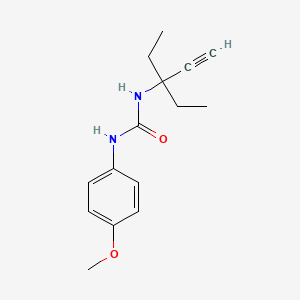
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)